(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid
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Overview
Description
(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid is a compound formed by the conjugation of dopamine with cysteine. It is a catecholamine derivative and is known for its role in various biochemical processes, particularly in the brain. This compound is of significant interest due to its involvement in neurodegenerative diseases such as Parkinson’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid can be synthesized through the autoxidation of dopamine in the presence of L-cysteine. The reaction typically occurs in a buffered aqueous solution at a physiological pH of 7.4. Iron (II/III) and manganese (II) can catalyze this autoxidation process, leading to the formation of this compound .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its catechol and amino groups.
Common Reagents and Conditions:
Oxidation Reagents: Iron (II/III), manganese (II), and hydroxyl radicals (HO.) are commonly used to catalyze oxidation reactions.
Reaction Conditions: Reactions typically occur in buffered aqueous solutions at physiological pH (7.4).
Major Products:
Dihydrobenzothiazine Derivatives: Formed through the oxidation and cyclization of this compound.
Cysteinyl Thiyl Radicals: Generated during the oxidation process and can lead to the formation of novel disulfides and thioethers.
Scientific Research Applications
(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid has several scientific research applications, including:
Neurodegenerative Disease Research: It is studied for its role in the pathogenesis of Parkinson’s disease and other neurodegenerative disorders.
Biomarker Development: The compound is being investigated as a potential biomarker for early detection of Parkinson’s disease.
Oxidative Stress Studies: Researchers use this compound to study oxidative stress mechanisms and their impact on neuronal health.
Pharmacological Research: The compound’s interactions with various enzymes and receptors are explored to understand its pharmacological effects.
Mechanism of Action
(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid exerts its effects primarily through oxidative stress mechanisms. It can generate reactive oxygen species (ROS) and other radicals, leading to cellular damage. The compound’s interaction with iron and cysteine plays a crucial role in its neurotoxic effects, particularly in dopaminergic neurons . The formation of dihydrobenzothiazine derivatives and other oxidative products contributes to its neurotoxicity .
Comparison with Similar Compounds
6-Hydroxydopamine: Another catecholamine derivative known for its neurotoxic effects and use in Parkinson’s disease research.
5-S-Cysteinyldopamine: A similar compound with a different positional isomerism, also involved in neurodegenerative processes.
Uniqueness: (2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid is unique due to its specific formation pathway and the distinct oxidative products it generates. Its role in neurodegenerative diseases and potential as a biomarker for early detection of Parkinson’s disease sets it apart from other similar compounds .
Properties
CAS No. |
102512-09-4 |
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Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.319 |
IUPAC Name |
(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H16N2O4S/c12-2-1-6-3-8(14)9(15)4-10(6)18-5-7(13)11(16)17/h3-4,7,14-15H,1-2,5,12-13H2,(H,16,17)/t7-/m0/s1 |
InChI Key |
KEQKFGDUAKUKMN-ZETCQYMHSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)SCC(C(=O)O)N)CCN |
Origin of Product |
United States |
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